methyl (2R,3S)-3-hydroxypiperidine-2-carboxylate;hydrochloride
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Overview
Description
Methyl (2R,3S)-3-hydroxypiperidine-2-carboxylate;hydrochloride is a chemical compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,3S)-3-hydroxypiperidine-2-carboxylate;hydrochloride typically involves the use of stereoselective reactions to ensure the correct configuration of the compound. One common method involves the use of chiral catalysts or starting materials to achieve the desired stereochemistry. The reaction conditions often include controlled temperatures and pH levels to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product. The use of bioreactors and enzymatic reactions can also be explored for more sustainable and efficient production methods .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3S)-3-hydroxypiperidine-2-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Methyl (2R,3S)-3-hydroxypiperidine-2-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of fine chemicals and as a precursor for more complex molecules
Mechanism of Action
The mechanism of action of methyl (2R,3S)-3-hydroxypiperidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R,3S)-2,3-epoxy-3-(4-methoxyphenyl)propionate
- Methyl (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropionate
Uniqueness
Methyl (2R,3S)-3-hydroxypiperidine-2-carboxylate;hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H14ClNO3 |
---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
methyl (2R,3S)-3-hydroxypiperidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-11-7(10)6-5(9)3-2-4-8-6;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6+;/m0./s1 |
InChI Key |
FMKJDOVAUFHARJ-RIHPBJNCSA-N |
Isomeric SMILES |
COC(=O)[C@H]1[C@H](CCCN1)O.Cl |
Canonical SMILES |
COC(=O)C1C(CCCN1)O.Cl |
Origin of Product |
United States |
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